3-Isothiocyanato-4-methyloxolane
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Overview
Description
3-Isothiocyanato-4-methyloxolane is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolate precursors. These compounds are found in various cruciferous vegetables and are recognized for their potential health benefits, including anticancer, anti-inflammatory, and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-methyloxolane can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates. These intermediates are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as the solvent .
Industrial Production Methods
For industrial production, the method involving the reaction of primary amines with carbon disulfide followed by desulfurization is preferred due to its scalability and cost-effectiveness. This method is suitable for large-scale synthesis and ensures high yields with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-4-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Cyclization Reactions: It can participate in Michael/cyclization reactions to form complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Major Products
Thioureas: Formed through substitution reactions with amines.
Spirocyclic Compounds: Formed through cyclization reactions with alkylidene pyrazolones.
Scientific Research Applications
3-Isothiocyanato-4-methyloxolane has diverse applications in scientific research:
Mechanism of Action
The biological activity of 3-Isothiocyanato-4-methyloxolane is primarily attributed to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its chemopreventive and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: Another isothiocyanate known for its potent anticancer properties.
Phenyl Ethyl Isothiocyanate: Studied for its anti-inflammatory and antioxidative effects.
Uniqueness
3-Isothiocyanato-4-methyloxolane is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions, including cyclization and substitution. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-isothiocyanato-4-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-5-2-8-3-6(5)7-4-9/h5-6H,2-3H2,1H3 |
InChI Key |
HRYWVEDSILRZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC1N=C=S |
Origin of Product |
United States |
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